8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
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Description
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
This compound is a part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
It’s known that triazolo[1,5-a]pyridine derivatives exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Biochemical Pathways
Compounds with similar structures have been found to impact various pathways related to cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Result of Action
Compounds with similar structures have shown moderate antiproliferative activities against cancer cells .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The bromine atom at the 8th position enhances its binding affinity to these enzymes, leading to either inhibition or activation depending on the enzyme’s nature. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further influencing their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as MAPKs and PI3K, leading to altered cellular responses. In terms of gene expression, this compound can act as an epigenetic modulator, affecting the transcription of genes involved in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it can inhibit kinases by occupying the ATP-binding site, preventing phosphorylation of target proteins. Conversely, it can activate certain phosphatases by stabilizing their active conformation. Additionally, this compound can influence gene expression by binding to transcription factors or modifying histones, thereby altering chromatin structure and gene accessibility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cell signaling and gene expression, potentially resulting in altered cellular phenotypes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can modulate enzyme activities and cellular processes without causing significant toxicity. At higher doses, it can induce adverse effects such as cytotoxicity and organ damage. Studies in animal models have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxic effects. These findings underscore the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity. Additionally, it can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation. Once inside the cell, it can bind to cytoplasmic and nuclear proteins, influencing its localization and activity. The distribution of this compound within tissues can vary, with higher concentrations observed in organs with high metabolic activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications or interactions with targeting signals. For instance, it can be directed to the nucleus by nuclear localization signals, where it can modulate gene expression. Alternatively, it can localize to the mitochondria, influencing mitochondrial function and energy metabolism. The precise subcellular localization of this compound is essential for its role in regulating cellular processes .
Properties
IUPAC Name |
8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-9-7-6(8)3-2-4-11(7)10-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSMVFDDWZEINR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=C(C2=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346322 |
Source
|
Record name | 8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7169-96-2 |
Source
|
Record name | 8-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7169-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.